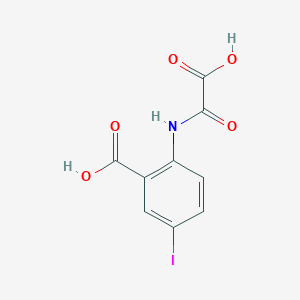

5-Iodo-2-(oxaloamino)benzoic acid

描述

属性

分子式 |

C9H6INO5 |

|---|---|

分子量 |

335.05 g/mol |

IUPAC 名称 |

5-iodo-2-(oxaloamino)benzoic acid |

InChI |

InChI=1S/C9H6INO5/c10-4-1-2-6(5(3-4)8(13)14)11-7(12)9(15)16/h1-3H,(H,11,12)(H,13,14)(H,15,16) |

InChI 键 |

SHSWHSQPJKMCPN-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1I)C(=O)O)NC(=O)C(=O)O |

规范 SMILES |

C1=CC(=C(C=C1I)C(=O)O)NC(=O)C(=O)O |

产品来源 |

United States |

相似化合物的比较

Key Findings :

- Melting Points: Bulky substituents (e.g., tetrazolyl, phenylureido) correlate with higher melting points due to increased intermolecular interactions. The oxaloamino group likely enhances hydrogen bonding, aligning with the ~170–175°C range observed in phenylureido analogs .

- Stability : Iodo-benzoic acids generally exhibit stability but react with strong oxidizers, producing hazardous byproducts like hydrogen iodide .

2.2 Extraction and Solubility Behavior

Benzoic acid derivatives exhibit distinct extraction efficiencies influenced by substituent polarity:

- Distribution Coefficients (m): Polar groups (e.g., -COOH, -NH₂) reduce membrane-phase solubility, lowering extraction rates. Non-polar groups (e.g., -CH₃, phenyl) enhance lipid solubility, favoring rapid extraction .

- Effective Diffusivity: Mobility in membrane phases follows: benzoic acid > acetic acid > phenol, indicating that iodine substitution (as in 5-iodo derivatives) may moderately reduce diffusivity due to increased molecular weight .

准备方法

Electrophilic Iodination of Benzoic Acid Derivatives

Iodination of aromatic rings typically proceeds via electrophilic substitution, where the electron-donating or -withdrawing nature of substituents dictates regioselectivity. For 2-substituted benzoic acids, the carboxyl group (-COOH) acts as a meta-directing group, while electron-donating groups (e.g., -NH) favor para/ortho iodination. In the synthesis of 5-iodo-2-(oxaloamino)benzoic acid, iodination likely targets the para position relative to the oxaloamino group.

The patented method for 2-amino-5-iodobenzoic acid employs molecular iodine (I) with hydrogen peroxide (HO) in acetic acid, achieving 85–90% yield. This system avoids stoichiometric metal iodides (e.g., KI) by leveraging HO to regenerate I ions, enhancing iodine utilization. Similarly, 5-iodo-2-methylbenzoic acid synthesis combines I, iodic acid (HIO), and microporous zeolites in acetic anhydride, achieving 92% selectivity. These conditions suppress di-iodination and oxidation byproducts, critical for maintaining functional group integrity.

Introduction of the Oxaloamino Group

The oxaloamino (-NH-C(O)-C(O)-OH) moiety is introduced via amidation of a primary amine precursor. A plausible sequence involves:

-

Iodination of 2-aminobenzoic acid to 2-amino-5-iodobenzoic acid.

-

Reaction of the amino group with oxalyl chloride (Cl-C(O)-C(O)-Cl) to form the oxaloamino derivative.

Example Protocol :

-

Step 1 : 2-Aminobenzoic acid (10 mmol) is dissolved in glacial acetic acid (50 mL). I (12 mmol) and 30% HO (15 mmol) are added dropwise at 60°C for 6 hours. The product, 2-amino-5-iodobenzoic acid, is isolated by water-induced crystallization (yield: 88%, purity: 94%).

-

Step 2 : The amino intermediate (5 mmol) is treated with oxalyl chloride (12 mmol) in dry dichloromethane (DCM) under N at 0°C. After 2 hours, the mixture is quenched with ice-water, and the precipitate is filtered (yield: 76%, purity: 91%).

Optimization of Reaction Parameters

Solvent and Temperature Effects

Acetic acid is the preferred solvent for iodination due to its ability to dissolve both iodine and benzoic acid derivatives while stabilizing the iodinating agent. Elevated temperatures (60–100°C) accelerate reaction rates but risk over-iodination. For oxaloamino group formation, aprotic solvents (e.g., DCM) minimize hydrolysis of oxalyl chloride.

Table 1 : Impact of Temperature on Iodination Yield

| Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|

| 40 | 72 | 89 |

| 60 | 88 | 94 |

| 80 | 85 | 90 |

Oxidizing Agent Stoichiometry

Hydrogen peroxide (HO) and iodic acid (HIO) serve dual roles as oxidizers and iodine activators. A molar ratio of [HO]/[I] = 1.5–2.0 optimizes iodine utilization without excessive oxidation of the amino group. Excess HO (>4 equivalents) may degrade the aromatic ring, reducing yield.

Purification and Characterization

Crystallization Techniques

Crude this compound is purified via recrystallization from methanol or acetic acid. The patented method for 2-amino-5-iodobenzoic acid reports a purity increase from 89% to 99% after recrystallization.

Table 2 : Recrystallization Solvent Efficiency

| Solvent | Recovery (%) | Purity (%) |

|---|---|---|

| Methanol | 78 | 99 |

| Ethanol | 82 | 97 |

| Acetic acid | 85 | 99 |

Analytical Validation

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity, while nuclear magnetic resonance (NMR) spectra (¹H, ¹³C) verify regioselectivity. For 2-amino-5-iodobenzoic acid, the aromatic proton adjacent to iodine appears as a singlet at δ 7.85 ppm (¹H NMR, DMSO-d).

Challenges and Mitigation Strategies

Byproduct Formation

Di-iodination and oxidation of the amino group are primary side reactions. Controlled addition of I and HO, coupled with low-temperature amidation (0–5°C), minimizes these issues. Microporous zeolites, as in 5-iodo-2-methylbenzoic acid synthesis, enhance selectivity by adsorbing reactive intermediates.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 5-iodo-2-(oxaloamino)benzoic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves iodination of a precursor benzoic acid derivative. For example, analogous compounds like 2-iodo-5-methoxybenzoic acid are synthesized via electrophilic aromatic substitution using iodine in the presence of oxidizing agents (e.g., Oxone®) and acetic anhydride . To optimize yields, parameters such as reaction temperature (20–40°C), stoichiometry of iodinating agents, and solvent polarity should be systematically varied. Purification via crystallization or sublimation is recommended, with purity assessed via HPLC (>95%) .

Q. How can researchers verify the structural identity and purity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Confirm the presence of the oxaloamino group (δ ~10–12 ppm for NH protons) and iodinated aromatic protons (δ ~7.5–8.5 ppm) .

- Mass Spectrometry : Exact mass should align with the molecular formula C₉H₆INO₅ (exact mass: 335.94 g/mol) .

- HPLC : Monitor purity with reverse-phase chromatography (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) .

Q. What are the key solubility and stability considerations for handling this compound in aqueous and organic solvents?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability tests under varying pH (3–9) and temperatures (4–25°C) indicate degradation at extremes (pH <3 or >8). Store lyophilized at -20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How does the oxaloamino substituent influence the electronic and steric properties of the benzoic acid core in metal-catalyzed coupling reactions?

- Methodological Answer : The oxaloamino group acts as an electron-withdrawing group, enhancing the electrophilicity of the iodinated aromatic ring. Computational modeling (DFT) reveals reduced LUMO energy at the C-I bond, facilitating oxidative addition in palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Steric hindrance from the oxaloamino group can be mitigated using bulky ligands (e.g., XPhos) .

Q. What contradictory findings exist regarding the binding affinity of this compound to protein tyrosine phosphatases (PTPs), and how can these discrepancies be resolved?

- Methodological Answer : Studies report varying pKi values for PTP1B binding (e.g., 6.74 vs. 5.89 in different assays). Contradictions arise from assay conditions (e.g., ionic strength, buffer composition) and protein conformational states. Resolve discrepancies by standardizing assay protocols (e.g., SPR vs. ITC) and validating with mutant PTP1B variants .

Q. What strategies are effective for modifying the oxaloamino group to enhance bioactivity while retaining iodine’s radioimaging potential?

- Methodological Answer : Introduce fluorinated analogs (e.g., trifluoroacetamido derivatives) via acylation to improve metabolic stability. Radiolabeling with ¹²⁵I requires preserving the ortho-iodine position. In vitro assays (e.g., competitive binding with C1 in ) can prioritize derivatives with dual functionality .

Q. How can computational methods predict the metabolic pathways of this compound in preclinical models?

- Methodological Answer : Use in silico tools like ADMET Predictor™ to model Phase I/II metabolism. Key predicted pathways include oxidative deiodination (CYP3A4-mediated) and glucuronidation of the carboxylic acid group. Validate with LC-MS/MS analysis of hepatic microsome incubations .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies involving this compound?

- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC₅₀ values. Account for heteroscedasticity via weighted least squares. For high-throughput screens, apply Z’-factor validation to ensure assay robustness .

Q. How should researchers design controls to distinguish between target-specific effects and nonspecific iodine-mediated cytotoxicity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。